Cys(11)-Cys(15)-endothelin-1 (11-21)
Overview
Description
IRL-1038 is a selective antagonist of the endothelin B receptor. It is a peptide with the molecular formula C68H92N14O15S2 and a molecular weight of 1409.67 g/mol . This compound is primarily used in scientific research to study the role of endothelin B receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
IRL-1038 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for IRL-1038 is Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp, with a disulfide bridge between the cysteine residues .
Industrial Production Methods
While detailed industrial production methods for IRL-1038 are not widely documented, the general approach would involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
IRL-1038 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Peptide Bond Formation: This involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like 1-hydroxybenzotriazole (HOBt).
Disulfide Bridge Formation: This is achieved through oxidation, often using reagents like iodine or air oxidation under basic conditions.
Major Products
The major product of these reactions is the fully synthesized and folded peptide, IRL-1038, with the correct sequence and disulfide bridge formation .
Scientific Research Applications
IRL-1038 is used extensively in scientific research to study the role of endothelin B receptors in various physiological and pathological processes. Some of its applications include:
Cardiovascular Research: Investigating the role of endothelin B receptors in cardiovascular diseases and their potential as therapeutic targets.
Neuroscience: Studying the involvement of endothelin B receptors in neurological disorders and brain function.
Cancer Research: Exploring the role of endothelin B receptors in tumor growth and metastasis.
Pharmacology: Developing and testing new drugs that target endothelin B receptors.
Mechanism of Action
IRL-1038 exerts its effects by selectively binding to and blocking endothelin B receptors. This prevents the natural ligand, endothelin-1, from activating these receptors, thereby inhibiting the downstream signaling pathways. The blockade of endothelin B receptors can modulate various physiological processes, including vasoconstriction, cell proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
IRL-1620: An endothelin B receptor agonist.
BQ-788: Another endothelin B receptor antagonist.
PD 142893: An endothelin receptor antagonist with broader specificity.
Uniqueness
IRL-1038 is unique in its high selectivity for endothelin B receptors, with a Ki value of 6-11 nM. This high selectivity makes it a valuable tool for studying the specific roles of endothelin B receptors without significant off-target effects on endothelin A receptors .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(7S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKRDJJNWJFOP-PFAVPODXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C4CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H92N14O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144602-02-8 | |
Record name | Cys(11)-cys(15)-endothelin-1 (11-21) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144602028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.